molecular formula C11H14N4 B13219328 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine

Cat. No.: B13219328
M. Wt: 202.26 g/mol
InChI Key: RTCZGPGQNDIRPY-UHFFFAOYSA-N
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Description

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 1-position and a 4-methylphenyl group at the N4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine can be achieved through several synthetic routes. One common method involves the condensation of 3,4-diaminopyrazole with 4-methylbenzaldehyde, followed by methylation at the 1-position. The reaction typically proceeds under mild conditions, using a solvent such as ethanol or methanol, and may require a catalyst such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,4-diaminopyrazole: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.

    4-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    1-Methyl-N4-(4-chlorophenyl)-1H-pyrazole-3,4-diamine: Contains a chlorine atom instead of a methyl group, leading to distinct chemical behavior.

Uniqueness

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of a methyl group and a 4-methylphenyl group on the pyrazole ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-methyl-4-N-(4-methylphenyl)pyrazole-3,4-diamine

InChI

InChI=1S/C11H14N4/c1-8-3-5-9(6-4-8)13-10-7-15(2)14-11(10)12/h3-7,13H,1-2H3,(H2,12,14)

InChI Key

RTCZGPGQNDIRPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CN(N=C2N)C

Origin of Product

United States

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